
2-Bromo-5-fluorobenzonitrile
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-5-fluorobenzonitrile can be synthesized from 3-fluorobenzonitrile through bromination using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). The reaction typically occurs under mild conditions, ensuring high yield and purity .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The process involves the controlled addition of brominating agents to 3-fluorobenzonitrile, followed by purification steps to isolate the desired product .
Types of Reactions:
Substitution Reactions: The bromide and fluoride substituents in this compound exhibit different reactivities.
Coupling Reactions: It undergoes palladium-catalyzed Suzuki coupling with boronic acid derivatives to form corresponding biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Typically involves nucleophiles such as amines or thiols under basic conditions.
Palladium-Catalyzed Coupling: Utilizes palladium catalysts, such as palladium acetate, in the presence of a base like potassium carbonate.
Major Products:
Biaryl Compounds: Formed through Suzuki coupling reactions.
Substituted Benzonitriles: Resulting from nucleophilic aromatic substitution.
Scientific Research Applications
Pharmaceutical Development
2-Bromo-5-fluorobenzonitrile is primarily known for its role as an intermediate in the synthesis of pharmaceutical compounds. Notably, it is utilized in the development of:
- Antitumor Agents : The compound is involved in creating quinazolines that have demonstrated efficacy against cancer cells. This connection to anticancer research highlights its importance in drug discovery and development .
- Anxiolytics : It serves as a precursor for synthesizing pyrimidine derivatives that act as GABAAα2/α3 binding site agonists, which are used in treating anxiety disorders .
Agricultural Chemicals
In the realm of agrochemicals, this compound is employed in the formulation of pesticides and herbicides. Its ability to enhance crop protection makes it a valuable component in agricultural research and product development . The compound's effectiveness in creating agrochemicals underscores its significance in improving agricultural productivity.
Material Science
The compound also finds applications in material science, particularly in the development of:
- Organic Light Emitting Diodes (OLEDs) : this compound is used as a precursor for thermally activated delayed fluorescence (TADF) dyes. These dyes are crucial for enhancing the efficiency of OLED devices, which are widely used in displays and lighting technologies. For instance, a TADF dye synthesized from this compound exhibited a maximum current efficiency of 16.3 cd/A and an external quantum efficiency of 5% .
- Advanced Materials : Its role extends to producing polymers and dyes that are integral to various industrial applications, showcasing its versatility beyond just pharmaceuticals and agrochemicals .
Organic Synthesis
As a building block in organic synthesis, this compound facilitates the creation of complex molecules through diverse synthetic pathways. The distinct reactivity of its bromine and fluorine substituents allows for selective substitution reactions, making it an essential tool for chemists engaged in both academic and industrial research settings .
Fluorescent Probes
The unique properties of this compound enable its use in developing fluorescent probes for biological imaging. These probes assist researchers in visualizing cellular processes, thereby contributing to advancements in biological and medical research .
Case Studies and Research Findings
Several studies have documented the applications and synthesis routes involving this compound:
These studies illustrate the compound's significance across various domains, reinforcing its role as a critical intermediate in synthetic chemistry.
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluorobenzonitrile is largely dependent on its reactivity as a precursor in chemical syntheses. For instance, it serves as a starting material in the synthesis of PET radioligands, where it undergoes Sonogashira coupling with a thiazole derivative. The compound’s reactivity is influenced by the electronic effects of the bromide and fluoride substituents, which facilitate selective substitution reactions .
Comparison with Similar Compounds
Chemical Identity and Physical Properties
2-Bromo-5-fluorobenzonitrile (CAS: 57381-39-2) is an aromatic nitrile derivative with the molecular formula C₇H₃BrFN and a molecular weight of 200.01 g/mol . Key properties include:
- Melting Point : 92–95 °C .
- Boiling Point : 251.2 ± 25.0 °C (predicted) .
- Density : 1.69 ± 0.1 g/cm³ (predicted) .
- Solubility: Soluble in methanol and common organic solvents.
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
Comparison of ortho -substituted bromobenzonitriles with meta - or para -substituted analogs reveals significant differences in reactivity and applications:
Key Insight : The electron-withdrawing fluorine at C5 in this compound enhances electrophilicity at the bromine-bearing carbon, facilitating nucleophilic aromatic substitution and cross-coupling reactions. In contrast, electron-donating groups (e.g., methyl) reduce reactivity .
Halogen and Functional Group Variations
Bromine vs. Chlorine Analogs
Nitrile vs. Hydroxyl/Carboxylic Acid Derivatives
Key Insight : The nitrile group in this compound stabilizes intermediates in coupling reactions, while hydroxyl or carboxylic acid groups in analogs alter solubility and hydrogen-bonding interactions .
Reaction Performance in Key Transformations
Suzuki-Miyaura Coupling
Biological Activity
2-Bromo-5-fluorobenzonitrile (CAS Number: 57381-39-2) is an organic compound notable for its diverse biological activities and applications in medicinal chemistry and materials science. This article provides an in-depth examination of its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound features a bromine atom at the 2-position and a fluorine atom at the 5-position of a benzonitrile structure. Its molecular formula is , with a molecular weight of approximately 200.008 g/mol. The compound has a melting point of 92-95 °C and a boiling point of 251.2 °C at standard atmospheric pressure .
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Antitumor Activity : The compound serves as a precursor in the synthesis of quinazolines, which have demonstrated antitumor properties. Quinazolines derived from this compound have shown effectiveness against various cancer cell lines, highlighting its potential as an anticancer agent .
- Anti-inflammatory Effects : Similar to its antitumor applications, quinazolines synthesized from this compound have been investigated for their anti-inflammatory properties, suggesting that they may inhibit pathways involved in inflammation.
Synthesis Methods
The synthesis of this compound typically involves nucleophilic aromatic substitution and other coupling reactions. Here are some key methods:
- Nucleophilic Aromatic Substitution : The unique positioning of the bromide and nitrile groups allows for selective substitution reactions, making it suitable for further functionalization into biologically active compounds.
- Buchwald-Hartwig Amination : This method is used to create thermally activated delayed fluorescence (TADF) dyes from this compound, which are utilized in organic light-emitting diode (OLED) applications .
Case Study 1: Synthesis of Quinazolines
A study explored the reaction of this compound with benzaldehydes and aqueous ammonia under specific conditions. The results indicated that using copper (II) salts as catalysts yielded higher product yields than copper (I) salts. The optimal yield achieved was 92% when reacting with 2-methoxylbenzaldehyde .
Reaction Conditions | Catalyst | Yield (%) |
---|---|---|
CuBr, Cs₂CO₃, 100 °C | Cu(II) | 92 |
Cu(I), Cs₂CO₃, 100 °C | Cu(I) | Lower |
Case Study 2: Antitumor Activity
In vitro studies have demonstrated that quinazolines synthesized from this compound exhibit selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells. These findings suggest that the compound's structural features enhance its interaction with biological targets involved in tumor growth and proliferation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-bromo-5-fluorobenzonitrile, and how can purity be validated?
- Methodology : The compound is typically synthesized via halogenation or cyanation of fluorinated aromatic precursors. For example, bromination of 5-fluorobenzonitrile using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators like AIBN) can yield the target compound. Post-synthesis, purity is validated via HPLC (>95% purity threshold) and melting point analysis (92–95°C, lit.) . Cross-checking with H/C NMR (e.g., aromatic proton shifts at δ 7.3–8.1 ppm) and elemental analysis (C, 42.06%; Br, 39.92%) ensures structural fidelity .
Q. How can researchers distinguish this compound from its positional isomers (e.g., 2-bromo-4-fluorobenzonitrile)?
- Methodology : Use 2D NMR techniques (e.g., COSY, NOESY) to resolve overlapping signals. For instance, in F NMR, the fluorine atom’s chemical shift varies significantly based on its position relative to bromine and nitrile groups. Computational IR/Raman spectroscopy (via DFT methods like B3LYP) can also predict vibrational modes unique to the 5-fluoro substitution pattern .
Q. What safety protocols are critical when handling this compound?
- Methodology : Due to its nitrile group and bromine content, use gloveboxes or fume hoods to prevent inhalation/contact. Storage at 0–6°C in amber vials minimizes decomposition . Emergency protocols should include cyanide antidote kits and immediate neutralization of spills with activated charcoal .
Advanced Research Questions
Q. How do electronic effects of the bromine and fluorine substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodology : The electron-withdrawing nitrile and fluorine groups activate the bromine for Suzuki-Miyaura couplings by polarizing the C–Br bond. However, steric hindrance from the meta-fluorine may reduce reaction rates. Optimize using Pd(OAc)/XPhos catalysts in toluene/water mixtures (80°C, 12h). Monitor kinetics via GC-MS to identify intermediates .
Q. What computational strategies best predict the thermodynamic stability and regioselectivity of this compound in substitution reactions?
- Methodology : Apply density functional theory (DFT) with hybrid functionals (e.g., B3LYP/6-311++G(d,p)) to calculate activation barriers for SNAr vs. radical pathways. The Colle-Salvetti correlation-energy formula can refine electron density maps, identifying nucleophilic attack sites (e.g., para to fluorine) . Compare results with experimental kinetic isotope effects (KIE) to validate computational models .
Q. How can contradictory melting point data for this compound (reported as 92–95°C vs. 88–90°C) be resolved?
- Methodology : Contradictions may arise from impurities (e.g., residual solvents or isomers). Perform differential scanning calorimetry (DSC) at controlled heating rates (2°C/min) to detect phase transitions. Pair with powder XRD to confirm polymorphic purity. If discrepancies persist, recrystallize using acetonitrile/hexane mixtures and re-analyze .
Q. What strategies enhance the photostability of this compound in UV-mediated reactions?
- Methodology : Incorporate UV stabilizers (e.g., hindered amine light stabilizers, HALS) at 0.1–1.0 wt%. Conduct accelerated aging tests under UV light (λ = 254 nm) and monitor degradation via LC-MS. Alternatively, replace bromine with less photosensitive groups (e.g., iodine) if synthetic flexibility allows .
Properties
IUPAC Name |
2-bromo-5-fluorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFN/c8-7-2-1-6(9)3-5(7)4-10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHNVHCZDCSTMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20205974 | |
Record name | 2-Bromo-5-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20205974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57381-39-2 | |
Record name | 2-Bromo-5-fluorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57381-39-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-5-fluorobenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057381392 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-5-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20205974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-5-fluorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.175 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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